4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole
Description
Properties
IUPAC Name |
4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c22-25(23,16-8-4-7-15-17(16)20-24-19-15)21-11-18(12-21)9-14(10-18)13-5-2-1-3-6-13/h1-8,14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFAUEYQHCDKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Bifunctional Precursors
A common approach involves treating γ-keto esters with primary amines under basic conditions, inducing cyclization to form the spirocyclic structure. In one protocol, commercially available 2-benzyl-2-azaspiro[3.3]heptane (CAS# 1416438-72-6) is dehydrogenated using palladium-on-carbon (Pd/C) under hydrogen atmosphere to yield the 6-phenyl-substituted variant. This method achieves a 78% yield, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Alternative Routes via Reductive Amination
Alternative pathways employ reductive amination of cyclic ketones with benzylamine derivatives. For instance, reaction of 1-phenylcyclohexanone with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) generates the spirocyclic amine, which is subsequently purified via silica gel chromatography. This method emphasizes the importance of steric control to favor spirocyclization over linear byproducts.
The introduction of the sulfonyl group necessitates activation of the spirocyclic amine and reaction with a sulfonyl chloride derivative.
Activation with N,N’-Disuccinimidyl Carbonate (DSC)
To enhance nucleophilicity, the secondary amine of 6-phenyl-2-azaspiro[3.3]heptane is activated using DSC in anhydrous dichloromethane (DCM). This step converts the amine into a mixed carbonate intermediate, which reacts efficiently with sulfonyl chlorides. For example, treatment with 4-formylbenzenesulfonyl chloride (CAS# 85822-16-8) in the presence of pyridine yields the sulfonylated product.
Table 1: Optimization of Sulfonylation Conditions
Direct Sulfonylation without Activation
In cases where DSC is unavailable, direct sulfonylation is feasible using excess sulfonyl chloride. A mixture of 6-phenyl-2-azaspiro[3.3]heptane and 4-formylbenzenesulfonyl chloride in DCM with catalytic dimethylaminopyridine (DMAP) achieves a 72% yield after 4 hours at room temperature. The reaction progress is monitored via thin-layer chromatography (TLC), with purification via recrystallization from ethyl acetate/hexane.
Coupling with 2,1,3-Benzothiadiazole
The final step involves conjugating the sulfonylated spirocyclic intermediate with 2,1,3-benzothiadiazole.
Nucleophilic Aromatic Substitution
The benzothiadiazole moiety is introduced via nucleophilic substitution at the 4-position. Reaction of 4-chloro-2,1,3-benzothiadiazole with the sulfonylated spirocyclic amine in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound. Potassium carbonate (K2CO3) serves as the base, with a reaction yield of 68%.
Palladium-Catalyzed Cross-Coupling
For higher efficiency, Suzuki-Miyaura coupling is employed using a boronic ester derivative of benzothiadiazole. A mixture of 4-bromo-2,1,3-benzothiadiazole, the sulfonylated spirocyclic boronate, Pd(PPh3)4, and aqueous Na2CO3 in toluene/ethanol (3:1) at 100°C yields 82% product after 24 hours. This method minimizes side reactions and enhances regioselectivity.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash chromatography using ethyl acetate/hexane (1:3) as the eluent. For polar impurities, reverse-phase HPLC with acetonitrile/water gradients (10–70% over 30 minutes) achieves >95% purity.
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.61–7.68 (m, 4H, Ar-H), 4.51 (d, J = 7.6 Hz, 2H, CH2), 3.27 (s, 3H, N-CH3).
-
HRMS (ESI): m/z calculated for C20H18N3O2S2 [M+H]+: 420.0785; found: 420.0789.
Mechanistic Insights and Side Reactions
Competing Pathways in Sulfonylation
Over-sulfonylation is a common side reaction, producing disulfonylated byproducts. This is mitigated by using a 1:1 molar ratio of amine to sulfonyl chloride and maintaining temperatures below 25°C.
Hydrolysis of the Benzothiadiazole Ring
Prolonged heating in aqueous media risks hydrolysis of the benzothiadiazole ring to o-aminophenol derivatives. Anhydrous conditions and inert atmospheres (N2 or Ar) are critical to prevent degradation.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
-
Reduction: : Reduction reactions can target the benzothiadiazole ring, potentially leading to the formation of dihydrobenzothiadiazole derivatives using reducing agents such as lithium aluminum hydride .
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products
The major products of these reactions include sulfoxides, sulfones, dihydrobenzothiadiazole derivatives, and various substituted analogs depending on the nucleophile used in substitution reactions .
Scientific Research Applications
Chemistry
In chemistry, 4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole is used as a building block for synthesizing more complex molecules. Its rigid structure and electronic properties make it valuable in the design of new materials and catalysts .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of molecules with high specificity and affinity for biological targets, potentially leading to new therapeutic agents .
Industry
In industry, the compound’s stability and electronic properties are leveraged in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism by which 4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole exerts its effects is largely dependent on its interaction with specific molecular targets. The spirocyclic structure provides a rigid framework that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzothiadiazole moiety can participate in π-π interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Solid-State Behavior and Mechanochromic Luminescence (MCL)
- 4-(Triphenylimidazolyl)-2,1,3-benzothiadiazole Derivatives: Substitution at the 7-position (e.g., with thienyl groups) induces polymorphic/pseudopolymorphic crystals showing MCL with emission colors ranging from green to orange. Steric effects dominate over electronic effects in determining crystal packing . However, the sulfonyl group’s polarity could favor hydrogen bonding, altering emission profiles.
Data Tables
Table 1. Electronic and Structural Comparison of BTD Derivatives
Biological Activity
The compound 4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and the implications of its activity in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 338.4 g/mol. Its structure features a benzothiadiazole moiety linked to a spirocyclic amine, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.4 g/mol |
| CAS Number | 2640893-22-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methodology often includes the formation of the spirocyclic structure followed by sulfonylation and functionalization to yield the final product. Specific synthetic routes may vary based on the desired purity and yield.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of benzothiadiazole derivatives, including our compound of interest. In vitro tests have demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal activities against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported in the range of against certain bacterial strains, indicating potent antimicrobial effects .
Dual Inhibition Potential
Research has highlighted the potential of benzothiadiazole derivatives as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are crucial in pain modulation and inflammation pathways:
- IC50 Values : Certain analogs have shown IC50 values as low as for FAAH and for sEH, suggesting strong inhibition capabilities that may translate into therapeutic applications for pain relief and anti-inflammatory treatments .
Case Studies
- Antinociceptive Effects : In animal models, compounds structurally related to our target have demonstrated significant antinociceptive effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), indicating their potential utility in pain management .
- Structure-Activity Relationship (SAR) : Studies focusing on SAR have revealed that modifications to the aromatic rings can enhance biological activity, providing insights into optimizing lead compounds for better efficacy and reduced side effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole and related benzothiadiazole derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the benzothiadiazole core. For example:
- Sulfonylation : Reacting a benzothiadiazole precursor with a sulfonyl chloride derivative (e.g., 6-phenyl-2-azaspiro[3.3]heptane-2-sulfonyl chloride) under anhydrous conditions in a polar aprotic solvent (e.g., DMF or DCM) with a base like triethylamine to facilitate sulfonamide bond formation.
- Microwave-assisted synthesis (for analogous compounds): Reduces reaction time and improves yields, as seen in the preparation of imidazo-benzothiazole derivatives under microwave irradiation at 130°C for 45 minutes .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography using gradient elution (e.g., hexane/ethyl acetate) .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state conformation?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) is used to resolve bond lengths, angles, and torsion angles. For example, benzothiazole derivatives often exhibit planar heterocyclic rings with dihedral angles between fused aromatic systems (e.g., 4.87–34.02° deviations observed in related structures) .
- Stabilizing interactions : Weak π–π stacking (centroid distances ~3.7 Å) and C–H···π interactions contribute to lattice stability. Non-classical hydrogen bonds (e.g., C–H···O/N) may also be present .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For sulfonamide derivatives, characteristic signals include downfield-shifted sulfonyl-attached protons (~δ 7.5–8.5 ppm) .
- IR spectroscopy : Sulfonyl (S=O) stretching vibrations appear as strong bands near 1150–1350 cm⁻¹. Benzothiadiazole C=N stretches are observed at ~1600 cm⁻¹ .
- Mass spectrometry : High-resolution MS (e.g., EI or ESI) validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set. Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer potential and reactivity .
- Solvent effects : Use the polarizable continuum model (PCM) to simulate solvation effects on electronic properties. Compare with experimental UV-Vis spectra for validation .
- Applications : Predict binding affinities to biological targets (e.g., enzymes) via molecular docking, leveraging the sulfonyl group’s hydrogen-bonding capacity .
Q. What structure-activity relationships (SAR) govern the biological activity of benzothiadiazole derivatives?
- Methodological Answer :
- Core modifications : The benzothiadiazole moiety is critical for π-π stacking with hydrophobic enzyme pockets. Substitutions at the 4-position (e.g., sulfonyl groups) enhance solubility and target engagement .
- Spirocyclic systems : The 2-azaspiro[3.3]heptane group introduces conformational rigidity, potentially improving metabolic stability compared to linear analogs .
- Biological assays : Test inhibitory activity against disease-relevant targets (e.g., HIV-1 protease or cancer cell lines) using enzyme-linked immunosorbent assays (ELISA) or MTT assays .
Q. How do synthetic byproducts or stereochemical variations impact the compound’s physicochemical stability?
- Methodological Answer :
- Degradation studies : Perform forced degradation under acidic/alkaline conditions (e.g., HCl/NaOH) and monitor via HPLC. Spirocyclic systems may resist hydrolysis better than non-rigid analogs .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Oxalate salts (e.g., hemioxalates) often exhibit poor solubility but improved thermal stability .
- Stereochemical analysis : Chiral HPLC or circular dichroism (CD) resolves enantiomeric impurities, critical for pharmacologically active derivatives .
Q. What contradictions exist in reported synthetic yields or biological data for similar compounds, and how can they be resolved?
- Methodological Answer :
- Yield discrepancies : Compare reaction conditions (e.g., solvent purity, catalyst loading). For example, microwave synthesis often provides higher yields (>70%) than traditional reflux methods (~50%) .
- Biological variability : Standardize assay protocols (e.g., cell passage number, incubation time). Use positive controls (e.g., doxorubicin for cytotoxicity) to normalize data across studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
